

Gossypol Cytotoxicity Across Cancer Cell Lines

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Compound Focus: Gossypin

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The following table summarizes the anti-cancer effects of gossypol and its more active enantiomer, AT-101 (R-(-)-gossypol), across various human cancer cell lines, as reported in recent scientific literature.

Cancer Type	Cell Line(s)	Experimental Findings	Key Mechanisms / Targets Identified	Citation
Cervical Cancer	HeLa, SiHa	Inhibition of proliferation, migration, invasion; IC ₅₀ ~14.96 $\mu\text{mol}\cdot\text{L}^{-1}$ (HeLa, 48h); Dose-dependent downregulation of PIK3R2, GRB2, MAPK1.	Modulation of PI3K/AKT signaling pathway; induction of apoptosis.	[1] [2]
Multiple Myeloma	RPMI 8226, U266, MM1.S, etc.; primary patient cells	Cytotoxic to drug-resistant lines and primary cells; overcomes stromal cell protection; induces mitochondrial apoptosis.	Bcl-2 family inhibition (Bcl-2, Bcl-xL, Mcl-1); increased Bax/Bcl-2 ratio; caspase activation.	[3]
Colon Cancer	COLO 225	Significant reduction in cell viability; downregulation of genes including <i>CLAUDIN1</i> , <i>ELK1</i> , <i>FAS</i> , <i>GAPDH</i> , <i>IL2</i> , <i>IL8</i> , <i>ZFAND5</i> .	Gene expression regulation; induction of apoptosis; potential inhibition of MSI1-RNA interaction.	[4] [2]

Cancer Type	Cell Line(s)	Experimental Findings	Key Mechanisms / Targets Identified	Citation
Broad Spectrum Cancers	Various (e.g., Breast, Lung, Pancreatic, Prostate)	Preclinical studies show potent antiproliferative and pro-apoptotic effects across many carcinoma cell lines.	Bcl-2 family protein inhibition; caspase-dependent pathway activation; disruption of mitochondrial membrane potential; inhibition of pro-angiogenic kinases.	[5] [2]

Detailed Experimental Protocols

The cytotoxicity data in the table were generated using standard, robust in vitro methodologies.

- **Cell Viability and IC₅₀ Determination:**

- **Assay Type:** Cell Counting Kit-8 (CCK-8) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay [1] [3] [4].
- **Procedure:** Cells are seeded in 96-well plates and treated with a gradient of gossypol concentrations for set durations (e.g., 24h, 48h). After adding the CCK-8 or MTT reagent, the absorbance is measured at 450 nm or 570 nm, respectively. Viability is calculated relative to untreated control cells.
- **Data Analysis:** The half-maximal inhibitory concentration (IC₅₀) is determined using non-linear regression analysis in software such as GraphPad Prism [1].

- **Apoptosis and Mitochondrial Pathway Analysis:**

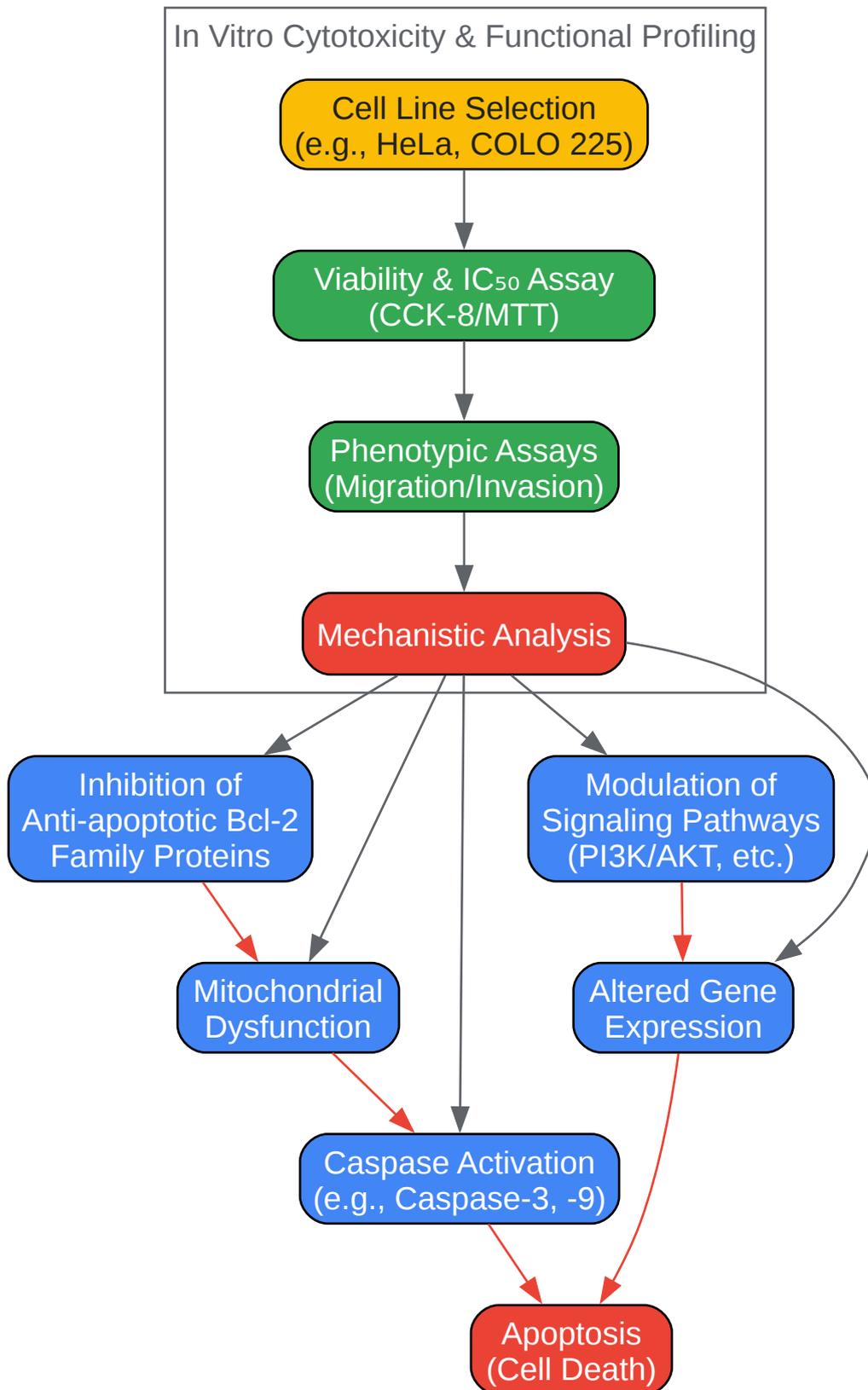
- **Flow Cytometry:** Used to detect apoptotic cells via **Annexin V-FITC/propidium iodide (PI) staining** and to measure changes in the **Bax/Bcl-2 ratio** using specific antibodies [3].
- **Mitochondrial Membrane Potential ($\Delta\Psi_m$):** Assessed using fluorescent dyes like the **MitoCapture Apoptosis Detection Kit**, where a shift from red to green fluorescence indicates depolarization [3].
- **Immunoblotting (Western Blot):** Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against targets like cleaved caspases (e.g., caspase-3, caspase-9), Bcl-2 family proteins, and other signaling molecules (e.g., PIK3R2, MAPK1) to confirm mechanism of action [1] [3].

- **Migration and Invasion Assays:**

- **Wound Healing / Scratch Assay:** A scratch is made in a confluent cell monolayer, and wound closure is monitored over 24-48 hours in the presence of gossypol to assess migration inhibition [1].
- **Transwell Assay:** Cells are placed in a upper chamber with a porous membrane; gossypol is added to the lower chamber. After incubation, cells that migrate or invade through the membrane are stained and counted to quantify inhibitory effects [1].

Gossypol Mechanism of Action and Experimental Workflow

The diagram below integrates key mechanisms of gossypol into a unified experimental workflow for profiling its anti-cancer activity, from initial cell viability screening to in-depth mechanistic validation.



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Key Insights for Researchers

- **Clinical Translation:** Gossypol (especially the AT-101 enantiomer) has progressed to clinical trials. A 2022 systematic review noted its manageable toxicity at low doses (e.g., ≤ 30 mg daily) and promising efficacy, particularly in combination regimens for cancers like advanced non-small cell lung cancer and gastroesophageal carcinoma [5].
- **Synergistic Potential:** A key advantage from a drug development perspective is gossypol's documented synergy with standard chemotherapeutics (e.g., dexamethasone, 5-FU) and its ability to radiosensitize cancer cells, suggesting a role in combination therapies [3] [5] [4].
- **Compound Clarification:** The data presented here is for **gossypol**. If your research specifically requires data on **gossypin**, I recommend double-checking the compound name in your sources. If **gossypin** is correct, you may need to use more specialized chemical or botanical databases for your search.

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